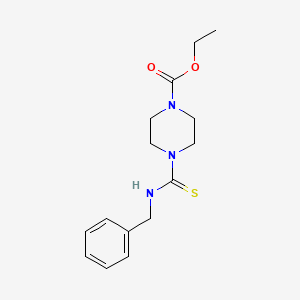

Ethyl 4-(benzylcarbamothioyl)piperazine-1-carboxylate

Description

Ethyl 4-(benzylcarbamothioyl)piperazine-1-carboxylate (CAS: 497060-76-1) is a piperazine derivative characterized by a benzylcarbamothioyl (C₆H₅CH₂NHC(S)-) substituent at the 4-position of the piperazine ring and an ethyl carboxylate (-COOEt) group at the 1-position . The compound is identified by synonyms such as ZINC2385476 and MFCD01859655, with an InChIKey of LASLEJLXLGRLIE-UHFFFAOYSA-N.

Properties

IUPAC Name |

ethyl 4-(benzylcarbamothioyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2S/c1-2-20-15(19)18-10-8-17(9-11-18)14(21)16-12-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3,(H,16,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LASLEJLXLGRLIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=S)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(benzylcarbamothioyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with benzyl isothiocyanate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions usually involve stirring the reaction mixture at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(benzylcarbamothioyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives .

Scientific Research Applications

Ethyl 4-(benzylcarbamothioyl)piperazine-1-carboxylate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(benzylcarbamothioyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The benzylcarbamothioyl group may enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Functional Groups

The following table highlights key structural differences and similarities between Ethyl 4-(benzylcarbamothioyl)piperazine-1-carboxylate and its analogs:

Key Observations :

- Thiourea vs. Sulfonyl/Sulfamoyl Groups : The benzylcarbamothioyl group in the target compound introduces a thiourea moiety, which contrasts with sulfonyl (e.g., phenylsulfonyl ) or sulfamoyl (e.g., dimethylsulfamoyl ) groups in analogs. Thiourea derivatives often exhibit distinct hydrogen-bonding capabilities, influencing binding affinity in biological targets.

- Carboxylate Esters : The ethyl carboxylate group is common in several analogs, though tert-butyl esters (e.g., ) are preferred in drug discovery for enhanced metabolic stability.

Spectral and Physicochemical Properties

NMR Data Comparison

Note: The target compound lacks reported NMR data, but analogs show characteristic peaks for ester groups (e.g., δ ~1.2–1.4 ppm for CH₂CH₃ or tert-butyl) and piperazine protons (δ ~3.2–3.7 ppm).

Biological Activity

Ethyl 4-(benzylcarbamothioyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves the reaction of piperazine derivatives with benzyl isothiocyanate. The process is carried out in a suitable solvent, such as dichloromethane, under basic conditions using triethylamine. The reaction generally requires stirring at room temperature for several hours to ensure completion.

Chemical Structure:

- Molecular Formula: CHNOS

- Molecular Weight: 252.35 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism involves disrupting bacterial cell walls and inhibiting essential metabolic pathways .

Anticancer Activity

The compound has shown promise in anticancer studies, where it was evaluated for its cytotoxic effects on cancer cell lines. In vitro assays revealed that this compound induces apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways .

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:

- Nitric Oxide Production: The compound may enhance the production of nitric oxide (NO), a signaling molecule involved in various physiological processes, including immune response and apoptosis .

- Enzyme Inhibition: It has been suggested that the compound can inhibit certain enzymes involved in tumor progression and inflammation, contributing to its anticancer and anti-inflammatory effects.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against a panel of Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Case Study 2: Cytotoxicity Against Cancer Cells

In another investigation, the cytotoxic effects of this compound were tested on human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. The results showed a dose-dependent increase in cell death, with IC50 values of approximately 25 µM for MCF-7 cells and 30 µM for PC-3 cells after 48 hours of treatment .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Ethyl 1-piperazinecarboxylate | Structure | Moderate antibacterial activity |

| Benzyl carbamothioate | Structure | Strong antifungal properties |

This compound stands out due to its unique benzylcarbamothioyl group, which enhances both its reactivity and biological activity compared to other piperazine derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.